4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate
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Overview
Description
4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a complex organic compound that integrates multiple functional groups, including a benzofuran moiety, a chromone core, and a morpholine carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and chromone intermediates, followed by their coupling and subsequent functionalization to introduce the morpholine carboxylate group.
Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.
Synthesis of Chromone Core: The chromone core is often prepared through the cyclization of o-hydroxyacetophenone derivatives using acidic or basic catalysts.
Coupling Reaction: The benzofuran and chromone intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of Morpholine Carboxylate: The final step involves the reaction of the coupled product with morpholine and a carboxylating agent such as ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the chromone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine carboxylate group, where nucleophiles such as amines or thiols can replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzofuran and chromone moieties.
Reduction: Reduced chromone derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl piperidine-4-carboxylate
- 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl pyrrolidine-4-carboxylate
- 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-3-carboxylate
Uniqueness
Compared to similar compounds, 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is unique due to the specific positioning of the morpholine carboxylate group
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c24-21-13-17(20-11-14-3-1-2-4-18(14)28-20)16-12-15(5-6-19(16)29-21)27-22(25)23-7-9-26-10-8-23/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRWWZCYXBBIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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